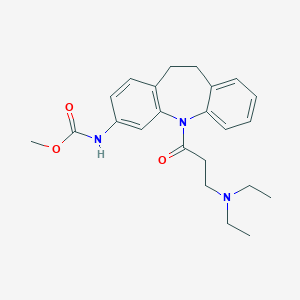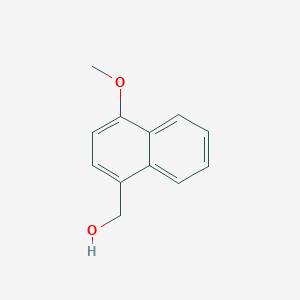![molecular formula C21H14Cl2O2 B186930 2-(4-Chlorophenyl)-5-[[5-(4-chlorophenyl)furan-2-yl]methyl]furan CAS No. 62645-46-9](/img/structure/B186930.png)
2-(4-Chlorophenyl)-5-[[5-(4-chlorophenyl)furan-2-yl]methyl]furan
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Chlorophenyl)-5-[[5-(4-chlorophenyl)furan-2-yl]methyl]furan is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. This compound is also known by its trade name, TAK-659. It belongs to the class of compounds known as kinase inhibitors, which are molecules that can selectively inhibit the activity of specific enzymes involved in cellular signaling pathways.
Mécanisme D'action
The mechanism of action of 2-(4-Chlorophenyl)-5-[[5-(4-chlorophenyl)furan-2-yl]methyl]furan involves the inhibition of specific kinases that are involved in the regulation of cellular signaling pathways. This compound has been shown to selectively inhibit the activity of several kinases, including BTK, ITK, and TEC, which are involved in the regulation of B-cell receptor signaling and T-cell receptor signaling.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of 2-(4-Chlorophenyl)-5-[[5-(4-chlorophenyl)furan-2-yl]methyl]furan have been extensively studied in vitro and in vivo. This compound has been shown to inhibit the proliferation and survival of cancer cells, as well as the activation of immune cells involved in autoimmune disorders. Additionally, this compound has been shown to have low toxicity in non-cancerous cells, making it a promising candidate for the development of targeted therapies.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2-(4-Chlorophenyl)-5-[[5-(4-chlorophenyl)furan-2-yl]methyl]furan in lab experiments is its selectivity for specific kinases involved in cellular signaling pathways. This allows researchers to study the effects of inhibiting specific kinases on cellular processes and disease progression. However, one limitation of using this compound is its relatively low solubility in water, which can make it difficult to administer in vivo.
Orientations Futures
There are several future directions for research on 2-(4-Chlorophenyl)-5-[[5-(4-chlorophenyl)furan-2-yl]methyl]furan. One potential direction is the development of combination therapies that target multiple kinases involved in disease progression. Another potential direction is the development of novel drug delivery systems that can improve the solubility and bioavailability of this compound in vivo. Additionally, further studies are needed to investigate the long-term effects of this compound on cellular processes and disease progression.
Méthodes De Synthèse
The synthesis of 2-(4-Chlorophenyl)-5-[[5-(4-chlorophenyl)furan-2-yl]methyl]furan can be achieved through a multi-step process that involves the use of various reagents and catalysts. The first step involves the reaction of 4-chlorobenzaldehyde with furan-2-carboxaldehyde in the presence of a Lewis acid catalyst to form a dienone intermediate. This intermediate is then subjected to a Friedel-Crafts reaction with 4-chlorobenzoyl chloride to form the final product.
Applications De Recherche Scientifique
2-(4-Chlorophenyl)-5-[[5-(4-chlorophenyl)furan-2-yl]methyl]furan has been extensively studied for its potential applications in the treatment of various diseases, including cancer and autoimmune disorders. This compound has been shown to selectively inhibit the activity of several kinases that are involved in the regulation of cellular proliferation and survival, making it a promising candidate for the development of targeted therapies.
Propriétés
Numéro CAS |
62645-46-9 |
|---|---|
Nom du produit |
2-(4-Chlorophenyl)-5-[[5-(4-chlorophenyl)furan-2-yl]methyl]furan |
Formule moléculaire |
C21H14Cl2O2 |
Poids moléculaire |
369.2 g/mol |
Nom IUPAC |
2-(4-chlorophenyl)-5-[[5-(4-chlorophenyl)furan-2-yl]methyl]furan |
InChI |
InChI=1S/C21H14Cl2O2/c22-16-5-1-14(2-6-16)20-11-9-18(24-20)13-19-10-12-21(25-19)15-3-7-17(23)8-4-15/h1-12H,13H2 |
Clé InChI |
IXYFHPBMPVCTKJ-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1C2=CC=C(O2)CC3=CC=C(O3)C4=CC=C(C=C4)Cl)Cl |
SMILES canonique |
C1=CC(=CC=C1C2=CC=C(O2)CC3=CC=C(O3)C4=CC=C(C=C4)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-Amino-3-ethyl-4-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B186847.png)
![2-amino-4-(4-methoxyphenyl)-4H-benzo[h]chromene-3-carbonitrile](/img/structure/B186849.png)









![1,2,4,5-Tetraazaspiro[5.7]tridecane-3-thione](/img/structure/B186867.png)
![1-Oxa-4-thia-8-azaspiro[4.5]decane](/img/structure/B186869.png)
![1-Benzo[1,3]dioxol-5-yl-2,5-dimethyl-1H-pyrrole-3-carbaldehyde](/img/structure/B186870.png)